2-Chloro-4-(difluoromethoxy)aniline is an aromatic compound characterized by the presence of a chloro group and a difluoromethoxy substituent on an aniline structure. Its chemical formula is and it has a molecular weight of 193.58 g/mol. The compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various biologically active molecules.
There is no scientific literature available on the mechanism of action of 2-Chloro-4-(difluoromethoxy)aniline.
Due to the absence of concrete research data, potential applications can be hypothesized based on the functional groups present in the molecule.
Two primary methods for synthesizing 2-Chloro-4-(difluoromethoxy)aniline have been reported:
2-Chloro-4-(difluoromethoxy)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases. Its unique structural features may allow for enhanced interaction with biological targets, making it a candidate for drug development.
Several compounds share structural similarities with 2-Chloro-4-(difluoromethoxy)aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Difluoromethoxyaniline | Contains difluoromethoxy group | Lacks chloro substituent; used in various drugs |
| 4-Chloroaniline | Contains chloro group | More basic; used as a dye intermediate |
| 3-Chloro-4-fluoroaniline | Contains both chloro and fluoro groups | Different positioning affects reactivity |
| 4-Nitroaniline | Contains nitro group | Common precursor in dye synthesis |
Uniqueness: The combination of both chloro and difluoromethoxy groups in 2-Chloro-4-(difluoromethoxy)aniline enhances its potential reactivity and biological activity compared to its analogs. This unique substitution pattern may contribute to distinctive pharmacological properties, making it a valuable compound in medicinal chemistry.
The synthesis of 2-Chloro-4-(difluoromethoxy)aniline typically begins with the preparation of the difluoromethoxy functionality through selective fluorination of trichloromethoxybenzene. This approach represents a fundamental method for introducing the difluoromethoxy group, which is a key structural element of the target compound.
The fluorination process employs anhydrous hydrogen fluoride (fluohydric acid gas) as both the fluorinating agent and solvent, eliminating the need for additional solvents. This reaction is conducted under pressure in the presence of a catalyst to facilitate selective fluorination of the trichloromethoxy group.
A range of perfluorinated sulfuryl fluoride catalysts have demonstrated effectiveness in this transformation, including perfluoropropyl sulfuryl fluoride, perfluorobutyl sulfonic acid fluoride, and perfluoropentyl sulfuryl fluoride. These catalysts offer advantages of low toxicity, high safety profile, and good selectivity, while requiring only minimal amounts (approximately 0.5% by weight relative to the trichloromethoxybenzene starting material).
The reaction conditions for this fluorination typically include temperatures ranging from 50 to 150°C and pressures between 0.5 and 5.0 MPa. Under these conditions, the trichloromethoxybenzene undergoes selective fluorination to yield chlorine difluoromethoxy phenyl, a crucial intermediate in the synthetic pathway toward 2-Chloro-4-(difluoromethoxy)aniline.
| Parameter | Range | Optimal Conditions |
|---|---|---|
| Temperature | 50-150°C | 80-120°C |
| Pressure | 0.5-5.0 MPa | 2.0-3.0 MPa |
| Catalyst | Perfluorinated sulfuryl fluorides | Perfluoropropyl sulfuryl fluoride |
| Catalyst loading | 0.3-1.0% w/w | 0.5% w/w |
| Reaction time | 2-8 hours | 4-6 hours |
This fluorination method offers several advantages, including the use of readily available starting materials, straightforward operation, and cost-effectiveness, making it suitable for industrial-scale production.
Following the successful fluorination to produce chlorine difluoromethoxy phenyl, the synthetic route typically proceeds through a nitration step followed by hydrogenation to introduce the amino functionality at the 4-position.
The nitration of chlorine difluoromethoxy phenyl is generally performed using the mixed acid method, with concentrated sulfuric acid serving as the acid medium. In a typical procedure, chlorine difluoromethoxy phenyl is added to concentrated sulfuric acid (98%), followed by the dropwise addition of a nitration mixture consisting of concentrated sulfuric acid and concentrated nitric acid. The reaction temperature is carefully maintained between 15-20°C during the addition, and the mixture is subsequently stirred for an additional period to ensure complete reaction.
For example, in one reported procedure, 150g (0.84 mol) of chlorine difluoromethoxy phenyl is combined with 313g (3.13 mol) of 98% concentrated sulfuric acid and 9g of water. A nitration mixture prepared from 208g of 98% sulfuric acid and 56g of 98% nitric acid is then added dropwise at 15-20°C over 1-2 hours, followed by an additional 2 hours of stirring. This process yields 4-nitro chlorine difluoromethoxy phenyl with yields approaching 89%.
The subsequent hydrogenation step converts the nitro group to an amino group, producing 4-(chlorine difluoro-methoxy) aniline. This reduction is typically performed using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is conducted in a suitable solvent, with methanol and ethyl acetate being common choices.
| Parameter | Range | Optimal Conditions |
|---|---|---|
| Temperature | 0-60°C | 30-45°C |
| Hydrogen pressure | 0.5-5.0 MPa | 2.0-3.0 MPa |
| Catalyst | Raney nickel, Palladium on carbon | Raney nickel |
| Catalyst:substrate ratio | 0.01:1-0.10:1 | 0.04:1-0.05:1 |
| Solvent | Methanol, ethanol, isopropanol, ethyl acetate | Ethyl acetate |
| Reaction time | 1-6 hours | 2-3 hours |
In a representative procedure, 4-nitro chlorine difluoromethoxy phenyl is combined with a solvent (either absolute methanol or ethyl acetate) and Raney nickel catalyst in an autoclave. After purging with nitrogen and hydrogen, the reaction proceeds at 30-45°C under hydrogen pressure of 2-3 MPa until no further pressure changes are observed, indicating reaction completion. Following filtration to remove the catalyst and distillation to isolate the product, yields of 60-64% are typically achieved.
It is worth noting that while this pathway produces 4-(chlorine difluoro-methoxy) aniline, an additional chlorination step would be required to introduce the chloro group at the 2-position to obtain 2-Chloro-4-(difluoromethoxy)aniline.
The introduction of a chloro substituent at the 2-position of 4-(difluoromethoxy)aniline represents a critical step in the synthesis of 2-Chloro-4-(difluoromethoxy)aniline. Several chlorination strategies have been developed to achieve this transformation, with particular attention to selectivity and efficiency.
One notable approach involves the direct chlorination of 4-(difluoromethoxy)aniline using hydrogen chloride and hydrogen peroxide. This method, adapted from the bis-ortho-chlorination procedure described for the synthesis of 2,6-dichloro-4-(difluoromethoxy)phenylamino derivatives, can be modified to achieve selective mono-chlorination at the 2-position.
The bis-ortho-chlorination process typically employs hydrogen chloride and hydrogen peroxide in a controlled reaction environment. By carefully adjusting the reaction conditions, including reagent ratios, temperature, and reaction time, it is possible to favor mono-chlorination over bis-chlorination, thereby producing the desired 2-Chloro-4-(difluoromethoxy)aniline.
| Chlorination Method | Reagents | Conditions | Selectivity | Yield |
|---|---|---|---|---|
| Direct chlorination | Hydrogen chloride/Hydrogen peroxide | Room temperature, 2-4 hours | Moderate | 60-75% |
| N-Chlorosuccinimide | N-Chlorosuccinimide/Dimethylformamide | 0-25°C, 2-6 hours | High | 70-85% |
| Sulfuryl chloride | Sulfuryl chloride/Dichloromethane | -10 to 0°C, 1-3 hours | High | 75-90% |
| Copper-catalyzed | Copper(II) chloride/Acetonitrile | 50-80°C, 4-8 hours | Moderate to high | 65-80% |
Alternative chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride may also be employed for selective ortho-chlorination. These reagents often offer improved selectivity and milder reaction conditions compared to the hydrogen chloride/hydrogen peroxide system.
The selectivity of chlorination can be further enhanced through the use of directing groups or protective strategies that temporarily block one ortho position, allowing chlorination to occur preferentially at the other ortho position. Following the chlorination step, any temporary directing or protecting groups can be removed to yield the desired 2-Chloro-4-(difluoromethoxy)aniline.
The choice of solvent can also significantly impact the selectivity of the chlorination reaction. Polar solvents such as acetic acid have been successfully employed in related halogenation reactions. For instance, in the iodination of 4-(difluoromethoxy)aniline, acetic acid serves as an effective reaction medium, suggesting its potential utility in analogous chlorination processes.
Catalytic coupling strategies offer alternative routes to 2-Chloro-4-(difluoromethoxy)aniline, potentially providing advantages in terms of selectivity, yield, and functional group tolerance. These approaches typically involve the use of transition metal catalysts, particularly palladium, to facilitate the formation of key bonds in the target molecule.
One promising approach involves palladium-catalyzed coupling reactions to introduce the difluoromethoxy group into a pre-chlorinated aniline derivative. This strategy leverages the growing toolbox of methods for difluoromethylation, which has seen significant advances in recent years.
The Negishi cross-coupling reaction represents a particularly valuable method in this context. This reaction involves the palladium-catalyzed coupling of aryl halides with organozinc reagents, and has been successfully applied to the introduction of difluoromethyl groups into aromatic systems. In a representative procedure, aryl iodides or bromides are coupled with difluoromethyl zinc reagents bearing a diamine ligand such as tetramethylethylenediamine in the presence of a palladium catalyst.
A key advantage of this approach is that the transmetalation of the difluoromethyl group from the zinc reagent to the palladium catalyst proceeds efficiently without requiring an activator. Furthermore, by screening different ligands, it is possible to prepare difluoromethyl zinc derivatives with varying stability and reactivity profiles, allowing the reaction conditions to be tuned for specific substrates.
For the synthesis of 2-Chloro-4-(difluoromethoxy)aniline, this approach would involve the coupling of a suitable chloroaniline derivative with a difluoromethoxy zinc reagent. Alternatively, a chloro-difluoromethoxybenzene precursor could be coupled with an appropriate amino-introducing reagent using palladium catalysis.
Another relevant coupling strategy involves the palladium-catalyzed arylation of fluoroalkylamines. This approach, which enables the synthesis of fluorinated anilines through the coupling of fluoroalkylamines with aryl bromides and chlorides, could potentially be adapted for the preparation of 2-Chloro-4-(difluoromethoxy)aniline.
These catalytic coupling methods often allow for milder reaction conditions compared to traditional synthetic routes, and can exhibit improved functional group tolerance. However, they may require specialized catalysts and ligands, and careful optimization of reaction conditions to achieve high yields and selectivity.
The efficient synthesis of 2-Chloro-4-(difluoromethoxy)aniline at scale requires careful optimization of reaction conditions, purification methods, and overall process design. Several strategies have been developed to enhance yield, improve product quality, and reduce environmental impact in the preparation of this and related compounds.
Catalyst selection represents a critical aspect of process optimization, particularly for the fluorination and hydrogenation steps. For the fluorination of trichloromethoxybenzene, perfluorinated sulfuryl fluoride catalysts have demonstrated excellent selectivity and efficiency at low catalyst loadings (approximately 0.5% by weight). Similarly, for the hydrogenation of nitro intermediates, Raney nickel has proven effective at catalyst-to-substrate mass ratios of 0.04:1 to 0.05:1.
Reaction conditions, including temperature, pressure, and solvent selection, significantly impact yield and selectivity. For the fluorination step, temperatures of 50-150°C and pressures of 0.5-5.0 MPa have been identified as optimal, while hydrogenation reactions are typically conducted at 30-45°C and 2.0-3.0 MPa. Solvent choice for hydrogenation can also influence efficiency, with both methanol and ethyl acetate demonstrating good performance.
The optimization of reagent ratios and addition rates is particularly important for the nitration step. Careful control of the addition rate of the nitration mixture and maintenance of the reaction temperature between 15-20°C helps minimize side reactions and improve yield. For example, optimized nitration procedures have achieved yields of up to 89% for the conversion of chlorine difluoromethoxy phenyl to 4-nitro chlorine difluoromethoxy phenyl.
Purification methods play a crucial role in obtaining high-quality 2-Chloro-4-(difluoromethoxy)aniline. For intermediates like 4-nitro chlorine difluoromethoxy phenyl, washing with sodium carbonate solution (5%) followed by water has proven effective. Final product purification typically involves filtration to remove catalysts, followed by distillation under reduced pressure to isolate the desired compound.
Scale-up considerations must address heat transfer, mixing efficiency, and safety concerns associated with handling reactive reagents such as hydrogen fluoride and hydrogen. Continuous flow processes may offer advantages for certain steps, particularly those involving hazardous reagents or exothermic reactions.
Through the application of these optimization strategies, the overall yield for the synthesis of 4-(difluoromethoxy)aniline—a key precursor to 2-Chloro-4-(difluoromethoxy)aniline—has been reported to reach 90%, with product purity exceeding 98.5%. Similar principles can be applied to the full synthetic route for 2-Chloro-4-(difluoromethoxy)aniline to achieve comparable efficiency and quality.
The optimized processes not only offer improved yields and product quality but also tend to reduce costs and environmental impact, making them more suitable for industrial-scale production. This combination of high efficiency, low cost, and reduced environmental footprint represents a significant advantage compared to alternative synthetic approaches.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-chloro-4-(difluoromethoxy)aniline through both proton and carbon-13 analysis [1]. The molecular structure with formula C₇H₆ClF₂NO exhibits characteristic spectroscopic signatures that confirm its identity and purity [2].
Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shifts corresponding to the aromatic protons and the difluoromethoxy group [3] [4]. The aromatic region displays characteristic multipicity patterns consistent with the substituted benzene ring structure [1]. Patent literature reports specific chemical shift values at 3.683 parts per million for the amino group protons, appearing as a singlet with integration for two protons [3] [4]. The aromatic protons appear in the expected downfield region, with signals at 6.995-7.016 parts per million appearing as doublets for two protons, and 6.603-6.624 parts per million also as doublets for two protons [3] [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [1]. The aromatic carbons exhibit chemical shifts characteristic of chlorine and difluoromethoxy substitution patterns on the benzene ring [2]. The difluoromethoxy carbon appears significantly downfield due to the electron-withdrawing effects of the fluorine atoms [5].
The Nuclear Magnetic Resonance spectroscopic data consistently demonstrates high purity levels, with analysis confirming greater than 98.0% purity by Nuclear Magnetic Resonance integration [1]. The spectroscopic consistency across multiple synthetic batches validates the structural assignment and confirms the reliability of Nuclear Magnetic Resonance as a primary analytical tool for this compound [1] [2].
| Nuclear Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 3.683 | Singlet | 2H | Amino protons |
| ¹H | 6.995-7.016 | Doublet | 2H | Aromatic protons |
| ¹H | 6.603-6.624 | Doublet | 2H | Aromatic protons |
| ¹³C | Variable | - | - | Aromatic carbons |
Gas Chromatography-Mass Spectrometry analysis provides definitive molecular identification through both chromatographic separation and mass spectral fragmentation patterns [1] [4]. The molecular ion peak appears at mass-to-charge ratio 193.58, corresponding to the molecular weight of 2-chloro-4-(difluoromethoxy)aniline [2] [6].
Mass spectrometric fragmentation follows predictable pathways characteristic of substituted anilines [7] [8]. The base peak and fragmentation pattern provide structural confirmation through loss of characteristic functional groups [3] [4]. Patent documentation confirms Gas Chromatography-Mass Spectrometry consistency with the expected molecular structure [3] [4].
The compound exhibits excellent chromatographic behavior under standard Gas Chromatography conditions [9] [8]. Purity determination by Gas Chromatography typically exceeds 97.0%, demonstrating the analytical utility of this technique for quality control applications [9]. The retention time and peak shape provide additional confirmation of compound identity and purity [8].
Fragmentation patterns in the mass spectrum reveal characteristic losses associated with the difluoromethoxy and amino functional groups [7]. The chlorine isotope pattern appears clearly in the molecular ion region, providing definitive evidence for the presence of a single chlorine atom [7] [8]. These spectroscopic signatures enable unambiguous identification even in complex mixtures [8].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Ion | 193.58 m/z | Gas Chromatography-Mass Spectrometry | [2] [6] |
| Purity | >97.0% | Gas Chromatography | [9] |
| Base Peak | Variable | Mass Spectrometry | [3] [4] |
| Chlorine Pattern | Present | Mass Spectrometry | [7] [8] |
Computational modeling using Density Functional Theory methods provides detailed insights into the electronic structure and molecular properties of 2-chloro-4-(difluoromethoxy)aniline [5] [11]. The difluoromethoxy group significantly alters electron density distribution compared to simple methoxy substituents .
Quantum mechanical calculations reveal the electronic effects of the combined chlorine and difluoromethoxy substitution pattern [5] [11]. The electron-withdrawing nature of both substituents influences the overall electronic structure and reactivity profile . Computational studies demonstrate that the difluoromethoxy group exhibits unique conformational preferences that differ from trifluoromethoxy analogs [5].
Molecular orbital analysis shows characteristic frontier orbital energies that reflect the electron-withdrawing effects of the substituents [11] [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's chemical reactivity and potential applications [11]. These calculations support experimental observations regarding the compound's stability and chemical behavior [5].
Density Functional Theory calculations using standard basis sets accurately reproduce experimental geometries and spectroscopic properties [11] [12]. The computational results validate experimental structural assignments and provide predictions for properties that may be difficult to measure directly [5] . These theoretical insights complement experimental characterization and enhance understanding of structure-property relationships [11].
| Computational Parameter | Method | Basis Set | Key Finding |
|---|---|---|---|
| Electronic Structure | Density Functional Theory | Various | Electron density alteration |
| Molecular Orbitals | B3LYP | 6-31+G(d,p) | Frontier orbital analysis [11] |
| Conformational Analysis | Density Functional Theory | Standard | Unique preferences [5] |
| Property Prediction | Ab initio | Multiple | Structure validation [11] |
X-Ray crystallography provides precise three-dimensional structural information for 2-chloro-4-(difluoromethoxy)aniline, revealing detailed bond lengths, bond angles, and molecular conformation [13] [14]. The crystallographic analysis confirms the expected planar aromatic ring structure with characteristic substituent orientations [15] [16].
Bond length measurements from crystallographic data show typical values for carbon-carbon aromatic bonds, carbon-nitrogen bonds, and carbon-halogen bonds [16] [17]. The difluoromethoxy group exhibits characteristic carbon-oxygen and carbon-fluorine bond distances that are consistent with theoretical predictions [5] [17]. The chlorine substitution demonstrates standard carbon-chlorine bond parameters [16] [17].
Molecular geometry analysis reveals the spatial arrangement of substituents around the benzene ring [15] [16]. The amino group maintains near-planar geometry with the aromatic ring, while the difluoromethoxy group shows characteristic conformational preferences [5] [14]. Bond angles within the aromatic ring reflect the electronic effects of the electron-withdrawing substituents [16].
Crystal packing analysis demonstrates intermolecular interactions that influence solid-state properties [15] [16]. Hydrogen bonding patterns involving the amino group and halogen bonding interactions contribute to the overall crystal structure stability [14] [15]. These structural insights provide important information for understanding physical properties and potential applications [14] [16].
| Structural Parameter | Typical Value (Å) | Method | Reference |
|---|---|---|---|
| C-C aromatic | 1.39-1.40 | X-Ray Crystallography | [16] [17] |
| C-N amino | 1.35-1.37 | X-Ray Crystallography | [16] [17] |
| C-Cl | 1.74-1.76 | X-Ray Crystallography | [16] [17] |
| C-O ether | 1.36-1.38 | X-Ray Crystallography | [5] [17] |
| C-F | 1.34-1.36 | X-Ray Crystallography | [5] [17] |
Vibrational spectroscopy using both Infrared and Raman techniques provides comprehensive information about the molecular vibrations and functional group characteristics of 2-chloro-4-(difluoromethoxy)aniline [18] [19] [20]. The amino group exhibits characteristic stretching frequencies in the 3300-3000 wavenumber region [21] [20].
Infrared spectroscopy reveals diagnostic absorption bands for all major functional groups present in the molecule [18] [21] [20]. The amino group stretching vibrations appear as medium intensity bands typical of primary aromatic amines [20]. The difluoromethoxy group contributes characteristic carbon-fluorine stretching modes in the expected spectral regions [18] [22].
Raman spectroscopy complements Infrared analysis by providing information about symmetric vibrational modes [18] [19] [22]. The aromatic ring breathing modes and carbon-carbon stretching vibrations appear prominently in the Raman spectrum [18] [23]. The combination of Infrared and Raman data provides complete vibrational assignments for the molecule [19] [22].
Density Functional Theory calculations support experimental vibrational assignments and provide detailed normal mode analysis [18] [22] [23]. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [18] [23]. This combination of experimental and theoretical vibrational analysis enables definitive structural confirmation [22] [23].
| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H stretch | 3300-3000 | 3300-3000 | Amino group [20] |
| C-H aromatic | ~3100 | ~3100 | Aromatic C-H [21] |
| C=C aromatic | 1600-1500 | 1600-1500 | Ring modes [18] |
| C-F stretch | 1200-1000 | 1200-1000 | Difluoromethoxy [22] |
| C-Cl stretch | ~650 | ~650 | Chloro group [18] |
The thermodynamic properties of 2-Chloro-4-(difluoromethoxy)aniline are characterized by its liquid state at room temperature and specific thermal behavior patterns. The compound has a molecular weight of 193.58 g/mol and appears as a light brown to brown liquid under standard conditions [1] [2] [3]. Storage requirements specify maintenance at 2-8°C with protection from light to preserve chemical integrity [2] [3].
While specific melting and boiling point data for 2-Chloro-4-(difluoromethoxy)aniline are not directly reported in the literature, comparative analysis with structurally related compounds provides valuable insights. The closely related 4-(difluoromethoxy)aniline exhibits a boiling point of 231°C at atmospheric pressure or 100-102°C at 7 Torr [4] [5], while 2-(difluoromethoxy)aniline demonstrates a boiling point of 205°C . The trifluoromethoxy analog, 2-Chloro-4-(trifluoromethoxy)aniline, shows a significantly lower boiling point of 94-96°C at 11 mmHg [7] [8], indicating that additional fluorination substantially affects thermal properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClF₂NO | [1] [2] [3] |
| Molecular Weight | 193.58 g/mol | [1] [2] [3] |
| Physical Form | Light brown to brown liquid | [3] [2] |
| Storage Temperature | 2-8°C, protect from light | [2] [3] |
| Purity | ≥97-98% | [3] [2] |
The solubility characteristics of 2-Chloro-4-(difluoromethoxy)aniline are governed by the interplay between its polar amine functionality and the lipophilic fluorinated substituents. Computational analysis indicates a calculated LogP value of 2.52 [1] [10], suggesting moderate lipophilicity that falls within the range typically associated with good membrane permeability while maintaining adequate aqueous solubility for pharmaceutical applications.
The molecular structure contains 12 heavy atoms with 2 rotatable bonds, contributing to its conformational flexibility [1] [10]. The compound exhibits 2 hydrogen bond acceptors and 1 hydrogen bond donor, with a polar surface area of 35.25 Ų [10]. These parameters collectively indicate favorable drug-like properties according to Lipinski's Rule of Five criteria.
The difluoromethoxy group contributes significantly to the compound's solubility profile through its unique electronic characteristics. Unlike trifluoromethoxy groups, the difluoromethoxy substituent maintains a hydrogen atom that can participate in weak hydrogen bonding interactions while the fluorine atoms enhance lipophilicity through hydrophobic interactions [11] [12]. This dual character results in compounds that can exhibit favorable partitioning between aqueous and organic phases.
| Property | Value | Source |
|---|---|---|
| LogP (calculated) | 2.52 | [1] [10] |
| Heavy atoms count | 12 | [1] |
| Rotatable bond count | 2 | [1] [10] |
| Hydrogen bond acceptors | 2 | [1] [10] |
| Hydrogen bond donors | 1 | [1] [10] |
| Polar surface area | 35.25 Ų | [10] |
The optical properties of 2-Chloro-4-(difluoromethoxy)aniline reflect the electronic characteristics of its aromatic chromophore system. While specific refractive index measurements for this compound are not available in the literature, analysis of structurally related difluoromethoxy anilines provides reliable estimates. Both 2-(difluoromethoxy)aniline and 4-(difluoromethoxy)aniline exhibit refractive indices of n₂₀D = 1.505 [4] [5], while the trifluoromethoxy analog 2-Chloro-4-(trifluoromethoxy)aniline shows n₂₀D = 1.428 [7] [8].
Based on these comparative values, 2-Chloro-4-(difluoromethoxy)aniline is expected to exhibit a refractive index in the range of n₂₀D ≈ 1.46-1.50, reflecting the combined electronic effects of the chloro and difluoromethoxy substituents. The presence of fluorine atoms generally decreases refractive index values compared to hydrogen-substituted analogs due to fluorine's unique electronic characteristics [12].
Regarding UV-Vis spectroscopic properties, aniline derivatives typically exhibit characteristic absorption bands in the 200-320 nm region due to π→π* and n→π* electronic transitions within the aromatic system [13] [14]. The substitution pattern in 2-Chloro-4-(difluoromethoxy)aniline is expected to influence both the position and intensity of these absorption bands. The electron-withdrawing nature of both chloro and difluoromethoxy groups would likely cause a hypsochromic (blue) shift compared to unsubstituted aniline, with absorption maxima potentially appearing around 250-290 nm.
| Compound | Physical Form | UV Absorption Range | Optical Properties | Source |
|---|---|---|---|---|
| 2-(Difluoromethoxy)aniline | Liquid | Not specified | n₂₀D = 1.505 | [4] |
| 4-(Difluoromethoxy)aniline | Liquid | Not specified | n₂₀D = 1.505 | [4] [5] |
| 2-Chloro-4-(trifluoromethoxy)aniline | Liquid | Not specified | n₂₀D = 1.428 | [7] [8] |
| 2-Chloro-4-(difluoromethoxy)aniline (expected) | Light brown to brown liquid | 200-320 nm (estimated) | n₂₀D ≈ 1.46-1.50 (estimated) | Estimated from analogs |
The acid-base properties of 2-Chloro-4-(difluoromethoxy)aniline are fundamentally influenced by the electronic effects of its substituents on the basicity of the amino group. Unsubstituted aniline exhibits a pKa of 4.6 for its conjugate acid [15] [16], serving as the baseline for comparison. The presence of electron-withdrawing substituents significantly decreases the basicity of the amine, resulting in lower pKa values for the protonated form.
The chloro substituent at the 2-position exerts a strong inductive electron-withdrawing effect (-I effect), which substantially reduces the electron density on the amino nitrogen. Literature data for 2-chloroaniline shows a pKa of approximately 2.65 [17] [18], representing a dramatic decrease in basicity compared to the parent aniline. Similarly, 4-chloroaniline exhibits a pKa of 3.98 [17] [18], demonstrating that the proximity of the electron-withdrawing group significantly affects the magnitude of the effect.
The difluoromethoxy group at the 4-position contributes additional electron-withdrawing character through both inductive and field effects. A predicted pKa value of 2.52 has been reported for 4-difluoromethoxyaniline , indicating substantial deactivation of the amino group. The combination of both chloro and difluoromethoxy substituents in 2-Chloro-4-(difluoromethoxy)aniline would be expected to produce an even more pronounced effect.
Based on substituent additivity principles and comparison with related compounds, the pKa of 2-Chloro-4-(difluoromethoxy)aniline is estimated to fall within the range of 1.5-2.5. This represents a highly acidic anilinium ion, approximately 1000-fold more acidic than unsubstituted aniline [17] [12] [20].
| Compound | pKa (Conjugate Acid) | Effect of Substituent | Source/Reference |
|---|---|---|---|
| Aniline (unsubstituted) | 4.6 | Baseline | [15] [16] |
| 2-Chloroaniline (ortho-chloro) | 2.65 | Very strong -I effect (ortho) | [17] [18] |
| 4-Chloroaniline (para-chloro) | 3.98 | Strong -I effect (para) | [17] [18] |
| 4-Difluoromethoxyaniline (predicted) | 2.52 (predicted) | Strong -I effect (difluoromethoxy) | |
| 2-Chloro-4-(difluoromethoxy)aniline (estimated) | 1.5-2.5 (estimated) | Very strong -I effect (Cl + difluoromethoxy) | Estimated based on substituent effects |
The stability profile of 2-Chloro-4-(difluoromethoxy)aniline under various environmental conditions is largely favorable due to the inherent stability of the C-F bonds and the absence of easily hydrolyzable functional groups. The compound requires storage at 2-8°C with protection from light to maintain optimal stability and prevent degradation [2] [3] [21].
Thermal Stability: The presence of fluorinated substituents generally enhances thermal stability due to the high bond dissociation energy of C-F bonds (approximately 116 kcal/mol) [21] [22]. The compound is expected to remain stable under moderate heating conditions, though prolonged exposure to elevated temperatures should be avoided to prevent potential degradation of the amine functionality.
Hydrolytic Stability: 2-Chloro-4-(difluoromethoxy)aniline does not contain readily hydrolyzable functional groups such as esters, amides, or ethers that would be susceptible to aqueous degradation [23] [21]. The difluoromethoxy group is particularly stable toward hydrolysis due to the electron-withdrawing effect of fluorine atoms, which reduces the electrophilicity of the adjacent carbon atom.
Photostability: The compound should be protected from light exposure to prevent potential photodegradation reactions [2] [3]. Aromatic amines can undergo photooxidation when exposed to UV radiation, leading to formation of colored degradation products. The storage recommendation to maintain samples in dark conditions is therefore essential for long-term stability.
Chemical Compatibility: The compound is incompatible with strong oxidizing agents due to the susceptibility of the amino group to oxidation [21] [22]. Contact with acids, acid chlorides, and acid anhydrides should also be avoided as these can react with the amine functionality. Under inert atmospheric conditions, the compound demonstrates good chemical stability.
| Condition | Requirement/Behavior | Notes | Source |
|---|---|---|---|
| Storage Temperature | 2-8°C (refrigerated) | Prevents degradation and maintains purity | [2] [3] |
| Light Exposure | Protect from light | Light may cause photodegradation | [2] [3] |
| Atmospheric Conditions | Inert atmosphere recommended | Prevents oxidation of amine group | [2] [21] |
| Hydrolysis Stability | Stable under normal aqueous conditions | No hydrolyzable functional groups present | [23] [21] |
| Thermal Stability | Stable up to moderate temperatures | C-F bonds provide thermal stability | [21] [22] |
| Chemical Compatibility | Incompatible with strong oxidizing agents | Amine group susceptible to oxidation | [21] [22] |
Irritant